Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis structure
933-48-2 structure
Product Name:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
Número CAS:933-48-2
MF:C9H18O
Megavatios:142.238623142242
MDL:MFCD00070479
CID:806398
PubChem ID:101921
Update Time:2025-09-23

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Propiedades químicas y físicas

Nombre e identificación

    • (1R,5R)-3,3,5-Trimethylcyclohexanol
    • cis-3,3,5-Trimethylcyclohexanol
    • cis-3,5,5-Trimethylcyclohexanol
    • Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-
    • (+-)-cis-3,3,5-Trimethyl-cyclohexanol
    • 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen
    • 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol
    • 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben
    • 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol
    • 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol
    • trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene
    • trans-3,3,5-trimethylcyclohexanol
    • CY14WK72W0
    • (1R-cis)-3,3,5-trimethylcyclohexanol
    • Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
    • Cyclohexanol, 3,3,5-trimethyl-, cis-
    • 3,3,5-Trimethylcyclohexanol, (1R-cis)-
    • (1R,5R)-3,3,5-trimethylcyclohexan-1-ol
    • Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-
    • DSSTox_CID_27570
    • DSSTox_RID_82426
    • DSSTox_GSID_47570
    • BRRVXFOKWJKTGG-JGVFFNPUSA-N
    • Tox21_30258
    • Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)
    • rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)
    • Trixanol
    • rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
    • MDL: MFCD00070479
    • Renchi: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
    • Clave inchi: BRRVXFOKWJKTGG-SFYZADRCSA-N
    • Sonrisas: CC1(C[C@@H](O)C[C@@H](C)C1)C

Atributos calculados

  • Calidad precisa: 142.13600
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 118
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 2.6
  • Superficie del Polo topológico: 20.2

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 0.8908 g/cm3 (25 ºC)
  • Punto de fusión: 37.3 ºC
  • Punto de ebullición: 202 ºC
  • Punto de inflamación: 73.2±10.9 ºC,
  • índice de refracción: 1.4542 (589.3 nm 20 ºC)
  • Disolución: 微溶 (4.4 g/L) (25 ºC),
  • PSA: 20.23000
  • Logp: 2.19350
  • FEMA: 3962
  • Disolución: 未确定

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Información de Seguridad

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Datos Aduaneros

  • Código HS:2906199090
  • Datos Aduaneros:

    中国海关编码:

    2906199090

    概述:

    2906199090. 其他环烷醇,环烯醇及环萜烯醇. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis PrecioMás >>

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rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ;  72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referencia
Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalane
Cha, Jin Soon; Yi, Ja Eun, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Water
Referencia
Selective reduction of carbonyl compounds with Al-alkoxydiisobutylalanes
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Chun, Joong Hyun; Lee, Young Soo; et al, Bulletin of the Korean Chemical Society, 1998, 19(2), 236-242

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
Referencia
Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 1997, 18(7), 689-690

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium ,  Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
Referencia
New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones
Moglie, Yanina; Alonso, Francisco; Vitale, Cristian; Yus, Miguel; Radivoy, Gabriel, Tetrahedron, 2006, 62(12), 2812-2819

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenols
Schaper, Ulf Armin, Synthesis, 1981, (10), 794-6

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium ,  Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ;  rt; 1 h, rt; cooled
1.2 Reagents: Water
Referencia
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals
Kennedy, Nicole; Cohen, Theodore, Journal of Organic Chemistry, 2015, 80(16), 8134-8141

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium ,  Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Isopropanol Solvents: Isopropanol ;  rt → 76 °C; 1 h, 76 °C
Referencia
Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticles
Alonso, Francisco; Riente, Paola; Yus, Miguel, Tetrahedron, 2008, 64(8), 1847-1852

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane
Referencia
Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6
Crabtree, Robert H.; Davis, Mark W., Journal of Organic Chemistry, 1986, 51(14), 2655-61

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ;  16 h, rt
1.2 Reagents: Sodium borohydride ;  rt
Referencia
The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivatives
Seo, Myung Soo; Lee, Sang Hee, Bulletin of the Korean Chemical Society, 2006, 27(5), 783-785

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Moon, Suk Joung; Kwon, Oh Oun; Lee, Yong Rok, Bulletin of the Korean Chemical Society, 2000, 21(1), 128-130

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol ,  Nickel acetate ,  Sodium hydride Solvents: Tetrahydrofuran
Referencia
Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)
Feghouli, G.; et al, Tetrahedron Letters, 1988, 29(12), 1383-4

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether ,  Tridecane ;  72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 25 °C
Referencia
Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalane
Cha, Jin Soon; Noh, Minyeong, Bulletin of the Korean Chemical Society, 2010, 31(4), 840-844

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups
Cha, Jin Soon; Yu, Se Jin; Roh, Min Young; Yi, Ja Eun; Park, Seung Jin; et al, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols
Cha, Jin Soon; Kwon, Oh Oun, Journal of Organic Chemistry, 1997, 62(9), 3019-3020

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Kwon, Oh Oun; Cha, Jin Soon, Bulletin of the Korean Chemical Society, 2000, 21(6), 659-661

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether
Referencia
Reexamination of diisobutylaluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Cho, Sun Dong, Synlett, 1997, (12), 1465-1466

Métodos de producción 17

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water ,  Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Tetrahydrofuran
Referencia
Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones
Cha, Jin Soon; Yoon, Mal Sook; Lee, Kwang Woo; Lee, Jae Cheol, Heterocycles, 1988, 27(6), 1455-60

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran
Referencia
A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes
Cha, Jin Soon; Yoon, Mal Sook; Kim, Young Shick; Lee, Kwang Woo, Tetrahedron Letters, 1988, 29(9), 1069-70

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, reflux
Referencia
Surface modified nano fly ash as an activator in the reduction of ketones
Dash, Subhajit; Chaudhuri, Haribandhu; Viswakarma, Sangita; Sarkar, Ashis, Journal of Nanoscience and Nanotechnology, 2018, 18(6), 4282-4287

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: 2-Amino-5-chlorobenzoic acid ;  rt → 0 °C
1.2 Reagents: Lithium ;  120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine ,  Oxalic acid ,  Potassium bromide ;  16 °C
Referencia
Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug
, China, , ,

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referencia
Preparation of cis-3,3,5-trimethylcyclohexanol
, Japan, , ,

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol
Número de pedido:1668892
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:933-48-2)顺-3,3,5-三甲基环己醇
Número de pedido:LE1668892
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:32
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol
1668892
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:933-48-2)顺-3,3,5-三甲基环己醇
LE1668892
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe